molecular formula C20H25BrN4 B11578034 N-(4-bromobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine

N-(4-bromobenzyl)-1-[2-(diethylamino)ethyl]-1H-benzimidazol-2-amine

Cat. No.: B11578034
M. Wt: 401.3 g/mol
InChI Key: JJXUHYARRWAZMZ-UHFFFAOYSA-N
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Description

N-[(4-BROMOPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-BROMOPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Bromophenyl Group: This step involves the bromination of the benzodiazole core using bromine or a brominating agent.

    Attachment of the Diethylaminoethyl Group: This is typically done through a nucleophilic substitution reaction, where the benzodiazole derivative reacts with a diethylaminoethyl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(4-BROMOPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding benzodiazole oxides.

    Reduction: Formation of reduced benzodiazole derivatives.

    Substitution: Formation of substituted benzodiazole derivatives.

Scientific Research Applications

N-[(4-BROMOPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-BROMOPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Bromo-phenyl)-2-chloro-benzamide
  • 4-Bromo-N-methyl-N-phenylbenzamide

Uniqueness

N-[(4-BROMOPHENYL)METHYL]-1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZODIAZOL-2-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its diethylaminoethyl group enhances its solubility and bioavailability, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H25BrN4

Molecular Weight

401.3 g/mol

IUPAC Name

N-[(4-bromophenyl)methyl]-1-[2-(diethylamino)ethyl]benzimidazol-2-amine

InChI

InChI=1S/C20H25BrN4/c1-3-24(4-2)13-14-25-19-8-6-5-7-18(19)23-20(25)22-15-16-9-11-17(21)12-10-16/h5-12H,3-4,13-15H2,1-2H3,(H,22,23)

InChI Key

JJXUHYARRWAZMZ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C2=CC=CC=C2N=C1NCC3=CC=C(C=C3)Br

Origin of Product

United States

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